molecular formula C21H26ClN7O3 B2900794 2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide CAS No. 893946-33-3

2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

Cat. No. B2900794
CAS RN: 893946-33-3
M. Wt: 459.94
InChI Key: AAOSWJNPGQBPCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of alkyl boronic esters using a radical mechanism. This method allows for the functionalization of boronic esters, leading to the formation of the target compound. The protocol also pairs this step with a Matteson–CH₂–homologation, enabling the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .


Molecular Structure Analysis

The molecular formula of 2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide is C₁₃H₁₈ClN₃O . It contains a piperazine ring, a purine core, and an acetamide group. The chlorine substitution and methyl groups contribute to its overall structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not widely documented, its potential lies in its ability to serve as a building block for further derivatization. For instance, it could be used in the design, synthesis, and evaluation of protein tyrosine kinase inhibitors .


Physical And Chemical Properties Analysis

  • Commercially Available Drugs : Some drugs contain a similar 1,3-diazole ring, such as clemizole, etonitazene, and omeprazole

properties

IUPAC Name

2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN7O3/c1-13-4-5-14(22)10-15(13)28-8-6-27(7-9-28)12-17-24-19-18(29(17)11-16(23)30)20(31)26(3)21(32)25(19)2/h4-5,10H,6-9,11-12H2,1-3H3,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOSWJNPGQBPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)N)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

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